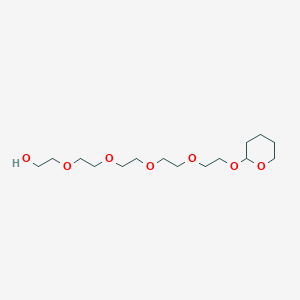

Thp-peg6

描述

THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

THP-PEG6 is used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Molecular Structure Analysis

The molecular formula of THP-PEG6 is C15H30O7 . It contains total 52 bond(s); 22 non-H bond(s), 15 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 6 ether(s) (aliphatic) .

Chemical Reactions Analysis

The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .

Physical And Chemical Properties Analysis

The boiling point of THP-PEG6 is 469.0±45.0 C at 760 mmHg . Its density is 1.10±0.1 g/cm3 .

科学研究应用

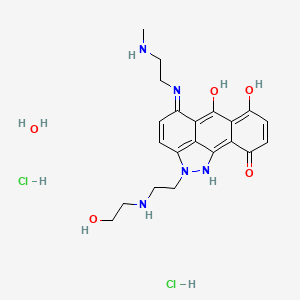

Dendritic Cell Culture

Thp-peg6 has been used in the culture of dendritic cells (DCs), which play a crucial role in the immune response . Traditional DC culture often fails to replicate the physiological behavior of DCs in real tissue. However, when THP-1 cells were encapsulated in a poly(ethylene glycol) (PEG) hydrogel via thiol-ene photocrosslinking with Thp-peg6, the 3D hydrogel condition was found to be superior to 2D culture in terms of differentiation and maturation of DC .

Hydrogel Stiffness Manipulation

The stiffness of the hydrogel, which can be manipulated by controlling the concentration of Thp-peg6, has been found to affect cell growth and function . In a study, THP-1 cells proliferated well in the soft degradable hydrogel with a higher metabolic activity. However, the stiff matrix inhibited cell growth in 3D .

Biomedical Applications

Thp-peg6 is used in the creation of thermoresponsive hydrogels showing biocompatibility and degradability, which have been under intense investigation for biomedical applications . These hydrogels are composed of hydrophilic poly (ethylene glycol) (PEG) and hydrophobic poly (lactic acid-co-glycolic acid) (PLGA), making them ideal for various biomedical applications .

Drug Delivery Systems

Thermoresponsive hydrogels based on Thp-peg6 have been studied for their potential in drug delivery systems . The gelation behavior, degradation behavior, and drug-release behavior of these hydrogels make them promising candidates for delivering therapeutic agents .

Regeneration Medicine

Thp-peg6-based hydrogels have also been explored in the field of regeneration medicine . Their biocompatibility, degradability, and thermoresponsive gelation make them suitable for applications in tissue engineering and regenerative medicine .

Structural Analysis

Research on block copolymers composed of PEG and PLGA, including Thp-peg6, has led to new findings from structural analysis by simulation, small-angle neutron scattering (SANS), and other analytical methods .

作用机制

Target of Action

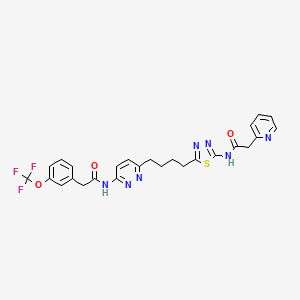

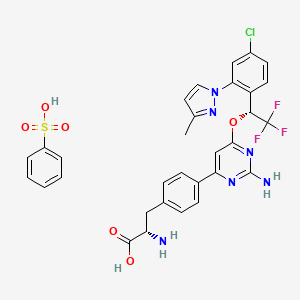

THP-PEG6 is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of THP-PEG6 are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

In the context of PROTACs, THP-PEG6 serves as a linker connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, THP-PEG6 is used as a linker to attach an ADC cytotoxin to an antibody .

Biochemical Pathways

The biochemical pathways affected by THP-PEG6 are primarily related to the ubiquitin-proteasome system in the case of PROTACs . The specific pathways and downstream effects would depend on the target protein that the PROTAC is designed to degrade .

Pharmacokinetics

The pharmacokinetics of THP-PEG6 would largely depend on the specific PROTAC or ADC it is part of. The use of peg linkers can influence the overall pharmacokinetics of the drug, potentially affecting its stability, solubility, and bioavailability .

Result of Action

The result of THP-PEG6’s action is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins or deliver cytotoxins to specific cells . The molecular and cellular effects would depend on the specific target protein or cell type .

Action Environment

The action environment can influence the efficacy and stability of the PROTACs or ADCs that THP-PEG6 is part of. Factors such as pH, temperature, and the presence of other biomolecules can potentially affect the action of these drugs . .

安全和危害

未来方向

THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . This suggests that THP-PEG6 has potential for future applications in the development of targeted therapy drugs.

Relevant Papers

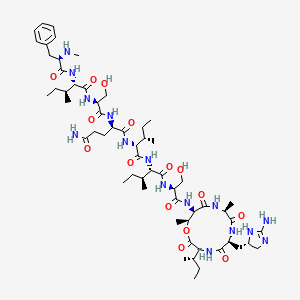

- “Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry” discusses the applicability of the tetrahydropyran ring in the field of peptide synthesis .

- “Differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform” explores the effect of culture condition on DC physiology with varying 3D hydrogel property .

- “Pt/Ag‐PEG‐Ce6 Nanosystem with Enhanced Near‐Infrared Absorption and…” is a multidisciplinary therapeutics journal covering targeted drug delivery, cell & gene therapy, personalized medicine, pharmacology & more .

属性

IUPAC Name |

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

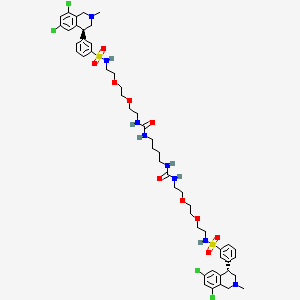

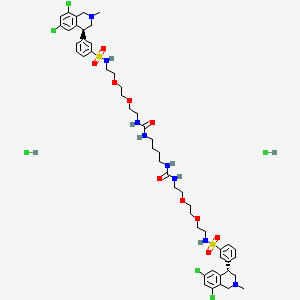

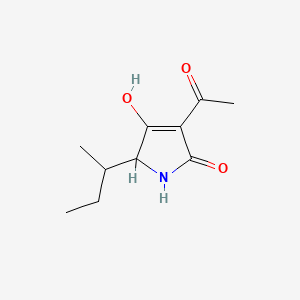

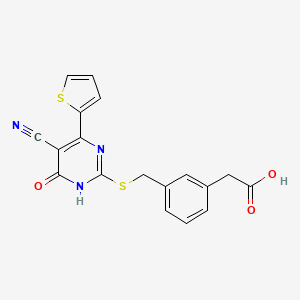

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)